2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide

Description

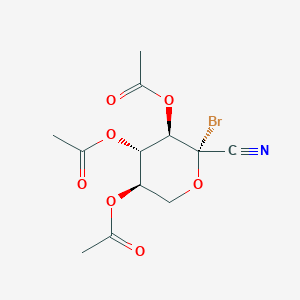

2,3,4-Tri-O-acetyl-1-cyano-α-D-xylopyranosyl bromide (CAS No. 83497-43-2) is a specialized glycosyl donor with the molecular formula C₁₂H₁₄BrNO₇ and a molecular weight of 364.15 g/mol . This compound features a xylopyranosyl ring (a six-membered sugar ring) substituted with three acetyl groups at the 2-, 3-, and 4-positions, a bromine atom at the anomeric (1-) position, and a cyano (-CN) group replacing the hydroxyl at the 1-position. Its primary application lies in synthesizing nucleoside analogs for antiviral and cancer therapeutics, where precise stereochemical control is critical for biological activity .

Properties

Molecular Formula |

C12H14BrNO7 |

|---|---|

Molecular Weight |

364.15 g/mol |

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate |

InChI |

InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10+,11-,12-/m1/s1 |

InChI Key |

PWDCJWOBYXDRAR-WRWGMCAJSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C#N)Br |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide typically involves the acetylation of D-xylose followed by bromination and cyanation. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-D-xylopyranose. The next step involves the bromination of the protected sugar using hydrobromic acid or bromine in the presence of a solvent like acetic acid. Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as methanol or ethanol.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Products vary depending on the nucleophile used, such as 2,3,4-Tri-O-acetyl-1-hydroxy-a-D-xylopyranosyl derivatives.

Hydrolysis: 2,3,4-Trihydroxy-1-cyano-a-D-xylopyranosyl derivatives.

Reduction: 2,3,4-Tri-O-acetyl-1-amino-a-D-xylopyranosyl derivatives.

Scientific Research Applications

2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Utilized in the study of carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in developing antiviral and anticancer nucleoside analogs.

Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the activity of enzymes and proteins. The acetyl groups provide protection and stability, allowing the compound to be selectively deprotected and modified in biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of 2,3,4-Tri-O-acetyl-1-cyano-α-D-xylopyranosyl Bromide and Related Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Applications |

|---|---|---|---|---|---|

| 2,3,4-Tri-O-acetyl-1-cyano-α-D-xylopyranosyl bromide | 83497-43-2 | C₁₂H₁₄BrNO₇ | 364.15 | 1-cyano, 3 acetyl groups, bromine | Antiviral/cancer nucleoside synthesis |

| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide | 106820-14-8 | C₁₁H₁₅NO₇ | 273.24 | Missing bromine and cyano groups | Antiviral drug research |

| 2,3,4-Tri-O-acetyl-D-xylopyranosyl bromide | 50837-92-8 | C₁₁H₁₅BrO₇ | 339.14 | 1-bromine, 3 acetyl groups, no cyano | Broad pharmaceutical synthesis |

Structural Differences and Implications

Cyano Group Substitution: The target compound’s 1-cyano group distinguishes it from analogs like CAS 50837-92-8, which has a bromine at the 1-position. This feature is advantageous in synthesizing nucleoside analogs requiring precise stereochemical outcomes .

Acetyl Group Configuration: All three compounds share 2-, 3-, and 4-O-acetyl groups, which protect hydroxyl groups during synthesis. However, the absence of the 1-cyano group in CAS 50837-92-8 and 106820-14-8 limits their utility in reactions where cyano-directed stabilization or specific electronic effects are required.

Molecular Weight and Stability: The target compound’s higher molecular weight (364.15 vs. 339.14 for CAS 50837-92-8) reflects the cyano group’s contribution. This group may also influence solubility and stability; for example, the cyano group’s polarity could enhance solubility in polar aprotic solvents, a critical factor in glycosylation reactions .

Functional and Application-Based Comparisons

Reactivity in Glycosylation: The 1-cyano group in the target compound likely acts as a superior leaving group compared to bromine in CAS 50837-92-8, facilitating nucleophilic substitution reactions. This property is vital in constructing glycosidic bonds for nucleoside analogs (e.g., antiviral agents like remdesivir derivatives).

Biological Activity :

- While the target compound is a reagent rather than a therapeutic itself, its analogs (e.g., Sepantronium bromide, ) highlight the importance of bromine and acetyl groups in drug design. For instance, bromine’s role in hydrophobic interactions and acetyl groups in metabolic stability are well-documented in oncology candidates .

The target compound’s dual functionality (cyano and bromine) allows for sequential modifications, enabling diverse nucleoside analog libraries .

Biological Activity

2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide (CAS 83497-43-2) is a complex biochemical reagent with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₂H₁₅BrNO₆

- Molar Mass : 349.1546 g/mol

- Synonyms : 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-beta-D-xylopyranosyl cyanide

The biological activity of this compound is primarily linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

- Caspase Activation : Increased levels of caspase-3 have been observed, indicating a triggering of the apoptotic pathway.

- Cell Cycle Arrest : The compound appears to arrest the cell cycle at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.

Efficacy in Biological Assays

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.07 | Induces apoptosis via caspase activation |

| HT29 | 0.10 | Cell cycle arrest in G2/M phase |

| MCF-7 | 0.91 | Inhibition of tubulin polymerization |

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines and may be more effective than standard chemotherapeutic agents.

Case Study 1: Anticancer Activity

A study conducted by Kumar et al. demonstrated that derivatives of sugar-containing compounds similar to this compound showed enhanced anticancer activity. The study reported that these compounds increased apoptosis markers and inhibited cell proliferation significantly compared to untreated controls .

Case Study 2: In Vitro Studies

In vitro studies revealed that the compound binds effectively to the colchicine site on tubulin, suggesting a potential mechanism for disrupting microtubule dynamics in cancer cells. This binding was confirmed through molecular docking studies which indicated strong interactions between the compound and tubulin .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Antiproliferative Effects : The compound exhibits low nanomolar antiproliferative activity against human lung adenocarcinoma cells (A549) and other cancer types.

- Potential as a Therapeutic Agent : Due to its ability to induce apoptosis and inhibit cell growth, it is being considered for further development as a therapeutic agent in oncology.

- Chemical Stability and Synthesis : The synthesis of this compound has been optimized for high yield and purity, making it suitable for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.